molecular formula C5H4ClNO3 B13942006 4,5-Dioxoprolyl chloride CAS No. 64154-86-5

4,5-Dioxoprolyl chloride

Cat. No.: B13942006
CAS No.: 64154-86-5
M. Wt: 161.54 g/mol
InChI Key: KMODQWFJJCDGHD-UHFFFAOYSA-N
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Description

4,5-Dioxoprolyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of two oxo groups (carbonyl groups) attached to a proline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dioxoprolyl chloride typically involves the chlorination of 4,5-dioxoproline. One common method is the reaction of 4,5-dioxoproline with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

4,5-Dioxoproline+SOCl24,5-Dioxoprolyl chloride+SO2+HCl\text{4,5-Dioxoproline} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4,5-Dioxoproline+SOCl2​→4,5-Dioxoprolyl chloride+SO2​+HCl

This method is efficient and yields the desired acyl chloride with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of thionyl chloride remains the preferred chlorinating agent due to its effectiveness and availability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dioxoprolyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4,5-dioxoproline and hydrochloric acid.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction is usually performed in aqueous media at room temperature.

    Reduction: Reduction reactions are conducted under anhydrous conditions, often in the presence of a suitable solvent like ether.

Major Products Formed

    Nucleophilic Substitution: Produces amides, esters, and thioesters.

    Hydrolysis: Yields 4,5-dioxoproline.

    Reduction: Forms the corresponding alcohol.

Scientific Research Applications

4,5-Dioxoprolyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of proline-based drugs.

    Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: The compound serves as a precursor for the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 4,5-Dioxoprolyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules, where this compound acts as an intermediate.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dioxoproline: The parent compound, which lacks the acyl chloride group.

    Prolyl Chloride: A simpler acyl chloride derivative of proline.

    4,5-Dioxoprolyl Bromide: A brominated analogue with similar reactivity.

Uniqueness

4,5-Dioxoprolyl chloride is unique due to the presence of two oxo groups on the proline ring, which enhances its reactivity compared to other proline derivatives. This increased reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

64154-86-5

Molecular Formula

C5H4ClNO3

Molecular Weight

161.54 g/mol

IUPAC Name

4,5-dioxopyrrolidine-2-carbonyl chloride

InChI

InChI=1S/C5H4ClNO3/c6-4(9)2-1-3(8)5(10)7-2/h2H,1H2,(H,7,10)

InChI Key

KMODQWFJJCDGHD-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)C1=O)C(=O)Cl

Origin of Product

United States

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